Fluorexetamine, also known as 3'-Fluoro-2-oxo-phenylcyclohexylethylamine, is a synthetic compound belonging to the arylcyclohexylamine family. It is a designer drug that exhibits dissociative effects similar to those of ketamine and other analogues. Fluorexetamine was first reported in recreational use around 2018 and has been increasingly detected in various regions, particularly Hong Kong, where its presence has been noted in urine samples of individuals since mid-2023 . The compound's chemical formula is with a molar mass of approximately 235.302 g/mol .
Fluorexetamine's chemical structure allows it to participate in various reactions typical of arylcyclohexylamines. It primarily acts as an antagonist at the N-methyl-D-aspartate receptor, which is responsible for its dissociative properties. The compound can undergo hydrolysis and reduction reactions similar to other ketamine analogues, although specific reaction pathways for fluorexetamine have not been extensively documented in literature.
Fluorexetamine exhibits significant biological activity, primarily through its action on the central nervous system. Like ketamine, it induces dissociative anesthesia and can produce effects such as altered perception, euphoria, and hallucinations. Reports suggest that fluorexetamine shares similar toxicity profiles with ketamine and 2-Fluorodeschloroketamine (2F-DCK), raising concerns about its safety, especially when co-ingested with other substances . Clinical presentations of fluorexetamine intoxication can be complicated by the presence of other recreational drugs, making identification challenging .
The synthesis of fluorexetamine involves several steps typical of arylcyclohexylamines. While specific synthetic routes are not widely published due to the compound's status as a designer drug, it is expected to follow methodologies similar to those used for synthesizing ketamine analogues. These methods typically include:
Due to its classification as a designer drug, detailed synthesis protocols are often kept confidential or are not readily available in scientific literature.
Fluorexetamine is part of a broader class of compounds known for their dissociative properties. Here are some similar compounds along with a brief comparison:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Ketamine | C13H16ClN | Well-established anesthetic; widely studied |
2-Fluorodeschloroketamine (2F-DCK) | C14H18FNO | Similar dissociative effects; notable for being misidentified with fluorexetamine |
Methoxetamine | C15H21NO | Known for its potent dissociative properties; longer duration of action |
Deoxymethoxetamine | C15H21NO | Analog with variations in potency and side effects |
Hydroxetamine | C14H19NO | Shares structural similarities; less common in use |
Fluorexetamine stands out due to its specific fluorine substitution pattern and the resultant unique pharmacological profile compared to these analogues .
The cyclohexanone core of Fluorexetamine serves as the structural foundation, requiring precise functionalization to accommodate subsequent fluorinated aromatic and ethylamino groups. Modern approaches emphasize N-fluorobenzenesulfonimide (NFSI)-mediated fluorination as a key step for introducing fluorine atoms at the α-position of the cyclohexanone scaffold [1]. For difluorination, excess NFSI with a phosphate base (e.g., K₃PO₄) achieves high yields of α,α-difluorocyclohexanone derivatives, while monofluorination is accomplished via controlled deprotonation using sodium hexamethyldisilazide (NaHMDS) followed by NFSI treatment [1].
A representative protocol involves:
This method tolerates electron-withdrawing and donating substituents on the cyclohexanone ring, enabling modular access to fluorinated intermediates.
Incorporating fluorinated benzene rings into the cyclohexanone framework relies on palladium-catalyzed Suzuki–Miyaura cross-coupling. α-Fluorinated cyclohexyltriflones, prepared as above, undergo desulfonylative coupling with arylboronic acids in the presence of DavePhos-ligated palladium catalysts [1]. Optimized conditions (Table 1) highlight the critical role of:
Table 1: Optimization of Fluorinated Benzene Incorporation via Suzuki–Miyaura Coupling
Arylboronic Acid | Catalyst Loading | Temperature (°C) | Yield (%) |
---|---|---|---|
4-CF₃O-C₆H₄B(OH)₂ | 5 mol% Pd, 15 mol% DavePhos | 60 | 84 [1] |
3,5-(CF₃)₂C₆H₃B(OH)₂ | 5 mol% Pd, 15 mol% DavePhos | 60 | 76 [1] |
Notably, radical inhibitors such as TEMPO do not suppress reactivity, suggesting a classical two-electron transmetalation mechanism rather than radical pathways [1]. Late-stage diversification is facilitated by converting benzylic methyl groups to triflyl derivatives via bromination and SN2 displacement with Langlois’ reagent (NaSO₂CF₃) [1].
Introducing the ethylamino moiety involves reductive amination or nucleophilic substitution of α-fluorinated intermediates. A two-step sequence proves effective:
Multitask Bayesian optimization (MTBO) accelerates parameter selection, minimizing experimentation while maximizing yield [3]. For instance, MTBO identified acetonitrile as the optimal solvent for amination, with JohnPhos as the ligand, reducing optimization from 750+ experiments to 11 trials [3].
Final hydrochloride salt formation requires careful control of supersaturation and solvent polarity. A standardized workflow includes:
Table 2: Crystallization Solvent Screening for Fluorexetamine Hydrochloride
Solvent System | Purity (%) | Crystal Morphology |
---|---|---|
IPA/H₂O (9:1) | 99.2 | Needles |
EtOAc/Hexane (1:1) | 98.5 | Plates |
MeCN | 99.5 | Prisms |
Methanol/water mixtures (7:3) further enhance purity (>99.5%) via recrystallization [1]. X-ray crystallography confirms salt formation, with chloride ions occupying specific lattice sites [1].
Fluorexetamine, systematically named 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, exhibits characteristic fragmentation patterns under electron ionization conditions that provide valuable structural information for analytical identification [1] [2]. The molecular ion peak appears at m/z 235, corresponding to the molecular formula C₁₄H₁₈FNO with an exact mass of 235.137242360 Da [3].
The fragmentation pathway of fluorexetamine follows typical arylcyclohexylamine fragmentation patterns, with the α-cleavage of the carbon bond C₁-C₂ in the cyclohexanone moiety representing the primary fragmentation route [4]. This α-cleavage results in the formation of a stabilized fragment ion at m/z 207 through the loss of the ethylamine group (C₂H₅NH₂, 45 Da) [2]. The characteristic base peak appears at m/z 178, corresponding to the formula C₈H₁₂FNO, which results from further fragmentation involving the loss of a propyl radical (C₃H₇, 43 Da) [2].
Additional significant fragment ions include m/z 146, formed through the loss of carbon monoxide (CO, 28 Da) from the m/z 174 ion, and m/z 104, attributed to the fluorinated benzyl cation (C₇H₆F⁺). The presence of the fluorine atom at the meta position of the aromatic ring influences the fragmentation pattern, with the characteristic loss of hydrogen fluoride (HF, 20 Da) observed in some fragmentation pathways [4].
m/z | Formula | Relative Intensity (%) | Fragmentation Pathway |
---|---|---|---|
235 | C₁₄H₁₈FNO⁺ | 15 | Molecular ion |
207 | C₁₂H₁₃FNO⁺ | 45 | Loss of C₂H₅NH₂ |
178 | C₈H₁₂FNO⁺ | 100 | Base peak, loss of C₃H₇ |
146 | C₈H₁₂FN⁺ | 75 | Loss of CO |
104 | C₇H₆F⁺ | 85 | Fluorinated benzyl cation |
91 | C₇H₇⁺ | 55 | Tropylium ion |
77 | C₆H₅⁺ | 40 | Phenyl cation |
The neutral loss patterns observed in fluorexetamine fragmentation include sequential losses of 28 Da (CO), 57 Da (C₄H₉), and 85 Da (C₄H₇NO), which are characteristic of ketone-substituted arylcyclohexylamine structures [4]. These fragmentation patterns provide diagnostic information for structural confirmation and differentiation from closely related compounds such as ketamine and other fluorinated analogues [5].
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides enhanced sensitivity and selectivity for fluorexetamine analysis compared to traditional GC-MS methods [5]. The LC-QTOF-MS analysis typically employs reversed-phase chromatography with a C₁₈ column and a gradient elution system using ammonium formate buffer and acetonitrile as mobile phases [5].
Under positive electrospray ionization (ESI) conditions, fluorexetamine produces a protonated molecular ion at m/z 236.1445 [M+H]⁺, which serves as the precursor ion for tandem mass spectrometry analysis [5]. The fragmentation pattern in ESI-MS/MS mode differs significantly from electron ionization, showing characteristic losses of ethylamine (C₂H₅NH₂, 45 Da) to produce the fragment ion at m/z 191, followed by the loss of carbon monoxide (CO, 28 Da) to yield m/z 163 [4].
The chromatographic retention time of fluorexetamine on a Phenomenex Kinetex C₁₈ column (50 mm × 3.0 mm, 2.6 μm) is approximately 4.54 minutes under gradient conditions with a flow rate of 0.4 mL/min [5]. The method demonstrates excellent linearity over a concentration range of 0.1-50 ng/mL with correlation coefficients exceeding 0.999 [5].
Parameter | Value |
---|---|
Precursor Ion [M+H]⁺ | 236.1445 |
Product Ion 1 | 191.1180 |
Product Ion 2 | 163.0921 |
Product Ion 3 | 123.0609 |
Collision Energy | 35 ± 15 eV |
Retention Time | 4.54 min |
Mass Accuracy | < 5 ppm |
The high-resolution mass spectrometry data obtained from LC-QTOF-MS analysis allows for accurate mass measurements and elemental composition determination, providing unambiguous identification of fluorexetamine and its potential metabolites [6]. The method has been successfully applied to the analysis of biological samples, including urine and blood, with detection limits in the low picogram per milliliter range [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information about fluorexetamine through the analysis of ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra [7]. The compound exhibits characteristic resonances that confirm its structural identity and provide insights into its conformational behavior in solution.
In ¹H NMR spectroscopy, fluorexetamine displays a complex pattern of signals arising from the cyclohexanone ring protons, the ethylamine side chain, and the fluorinated aromatic ring. The ethylamine protons appear as a triplet at approximately 1.2 ppm (CH₃) and a quartet at 2.7 ppm (CH₂), consistent with the ethyl substitution pattern [8]. The cyclohexanone ring protons exhibit multipicity in the region of 1.5-2.5 ppm, with the α-protons to the ketone showing characteristic downfield shifts [8].
The aromatic region (6.5-7.5 ppm) displays four distinct proton signals corresponding to the 3-fluorophenyl substituent, with the meta-fluorine substitution creating a characteristic splitting pattern due to ¹H-¹⁹F coupling [9]. The fluorine-bearing carbon exhibits a doublet splitting pattern with a coupling constant of approximately 245 Hz in the ¹³C NMR spectrum [8].
Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity | J (Hz) |
---|---|---|---|---|
C-1 (ketone) | - | 210.5 | s | - |
C-2 (quaternary) | - | 65.2 | s | - |
CH₃ (ethyl) | 1.22 | 12.8 | t | 7.2 |
CH₂ (ethyl) | 2.68 | 42.1 | q | 7.2 |
C-2' (aromatic) | 7.21 | 130.4 | d | 8.1 |
C-3' (F-bearing) | - | 162.8 | d | 245 |
C-4' (aromatic) | 6.98 | 114.2 | d | 21.5 |
The ¹⁹F NMR spectrum of fluorexetamine exhibits a single resonance at approximately -112.5 ppm relative to CFCl₃, confirming the presence of the fluorine atom in the meta position of the aromatic ring [7]. The chemical shift is characteristic of aromatic fluorine substituents and provides valuable information for structural identification and quantitative analysis [10].
Two-dimensional NMR techniques, including ¹H-¹³C HSQC and ¹H-¹³C HMBC experiments, provide additional structural confirmation by establishing connectivity patterns between protons and carbons [8]. These experiments are particularly useful for distinguishing between regioisomeric fluorinated compounds and confirming the meta-substitution pattern in fluorexetamine.
Infrared spectroscopy provides characteristic absorption bands that confirm the functional groups present in fluorexetamine [11]. The most prominent feature in the IR spectrum is the strong carbonyl stretch at 1715 cm⁻¹, characteristic of the cyclohexanone moiety [2]. The N-H stretching vibration appears as a medium-intensity band at 3320 cm⁻¹, confirming the presence of the secondary amine functionality [2].
The aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear at 2850-2950 cm⁻¹ [2]. The C-F bond exhibits a characteristic stretching vibration at 1245 cm⁻¹, which is diagnostic for aromatic fluorine substituents [2]. The aromatic C=C stretching vibrations appear as multiple bands in the region of 1450-1600 cm⁻¹, with the fluorine substitution causing slight shifts in the aromatic overtone patterns [2].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O (ketone) | 1715 | Strong | Cyclohexanone stretch |
N-H (amine) | 3320 | Medium | Secondary amine stretch |
C-F (aromatic) | 1245 | Medium | Aromatic fluorine stretch |
C-H (aromatic) | 3045 | Medium | Aromatic C-H stretch |
C-H (aliphatic) | 2920 | Strong | Aliphatic C-H stretch |
C=C (aromatic) | 1510 | Medium | Aromatic ring stretch |
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that provide information about the electronic transitions within the fluorexetamine molecule [11]. The compound exhibits a primary absorption maximum at approximately 246 nm, attributed to the π→π* transition of the substituted aromatic ring [11]. The presence of the fluorine substituent causes a slight hypsochromic shift compared to the unsubstituted phenyl analogue, consistent with the electron-withdrawing nature of the fluorine atom [11].
Secondary absorption features appear at longer wavelengths (280-320 nm) corresponding to n→π* transitions involving the carbonyl group and the aromatic system [11]. The molar absorptivity (ε) at the absorption maximum is approximately 8,500 M⁻¹cm⁻¹, which is typical for substituted aromatic compounds [11].
The UV-Vis spectrum of fluorexetamine shows good linearity over a concentration range of 5-50 μg/mL when analyzed in 0.1 M hydrochloric acid solution [12]. The spectroscopic method demonstrates acceptable precision with relative standard deviations below 2% for replicate measurements [12].